1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol
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Overview
Description
1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol is an organic compound with the molecular formula C10H21NO. This compound features a cyclopropyl group, a hydroxyl group, and an amino group, making it a versatile molecule in organic synthesis and various applications.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of a cyclopropyl Grignard reagent with a suitable ketone, followed by the addition of an amine to introduce the amino group.
Reductive Amination: Another method includes the reductive amination of a cyclopropyl ketone with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production often involves optimized versions of these synthetic routes, utilizing continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo substitution reactions with halides in the presence of strong acids.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Hydrochloric acid or sulfuric acid with a halide source.
Major Products:
Oxidation: 1-Cyclopropyl-2,2-dimethylpentan-3-one.
Reduction: 1-Amino-3-cyclopropyl-2,2-dimethylpentane.
Substitution: 1-Halo-3-cyclopropyl-2,2-dimethylpentane.
Scientific Research Applications
1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol is utilized in various fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups facilitate binding to active sites, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
- 1-Amino-3-cyclopropyl-2-methylpentan-3-ol
- 1-Amino-3-cyclopropyl-2,2-dimethylbutan-3-ol
Uniqueness: 1-Amino-3-cyclopropyl-2,2-dimethylpentan-3-ol stands out due to its specific combination of functional groups and the presence of a cyclopropyl ring, which imparts unique steric and electronic properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C10H21NO |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-amino-3-cyclopropyl-2,2-dimethylpentan-3-ol |
InChI |
InChI=1S/C10H21NO/c1-4-10(12,8-5-6-8)9(2,3)7-11/h8,12H,4-7,11H2,1-3H3 |
InChI Key |
WXWDRTMTTYUFFB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)(C(C)(C)CN)O |
Origin of Product |
United States |
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